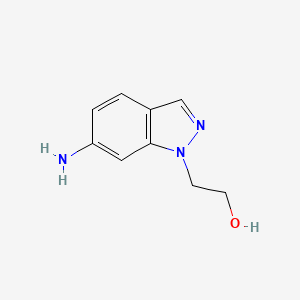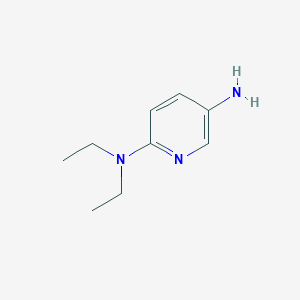
3-Cloro-2-(trimetilsilil)piridina
Descripción general
Descripción
3-Chloro-2-(trimethylsilyl)pyridine is an organosilicon compound with the molecular formula C8H12ClNSi It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a trimethylsilyl group is attached at the second position
Aplicaciones Científicas De Investigación
3-Chloro-2-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
Target of Action
3-Chloro-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12ClNSi and a molecular weight of 185.73 The primary targets of this compound are currently not well-defined in the literature
Action Environment
It is known that the compound should be stored in aninert atmosphere and at a temperature between 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-2-(trimethylsilyl)pyridine can be synthesized through the reaction of 3-chloropyridine with chlorotrimethylsilane. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the substitution of the hydrogen atom at the second position of the pyridine ring with the trimethylsilyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane.
Industrial Production Methods
Industrial production of 3-Chloro-2-(trimethylsilyl)pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-chloro-2-(trimethylsilyl)piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and lithium diisopropylamide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is 3-chloro-2-(trimethylsilyl)pyridine N-oxide.
Reduction Reactions: The major product is 3-chloro-2-(trimethylsilyl)piperidine.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)pyridine: Lacks the chlorine atom at the third position, resulting in different reactivity and applications.
3-Chloro-2-(dimethylsilyl)pyridine: Contains a dimethylsilyl group instead of a trimethylsilyl group, affecting its chemical properties and reactivity.
3-Chloro-4-(trimethylsilyl)pyridine: The trimethylsilyl group is attached at the fourth position, leading to different steric and electronic effects.
Uniqueness
3-Chloro-2-(trimethylsilyl)pyridine is unique due to the specific positioning of the chlorine and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propiedades
IUPAC Name |
(3-chloropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOIHNJGVIXXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457914 | |
| Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79698-47-8 | |
| Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1600483.png)
![6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde](/img/structure/B1600484.png)






![9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1600498.png)

